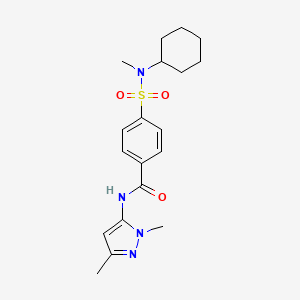

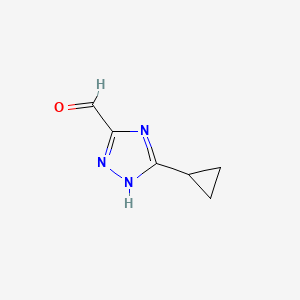

![molecular formula C16H10N4O2S2 B2841268 N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine CAS No. 862976-76-9](/img/structure/B2841268.png)

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine, commonly known as PTTB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTTB is a heterocyclic compound that contains both thiazole and benzothiazole rings, making it a unique molecule with diverse properties.

Aplicaciones Científicas De Investigación

Quantum Chemical Analysis and Tautomerism

N-(Pyridin-2-yl)thiazol-2-amine compounds, closely related to the chemical , demonstrate a complex behavior called dynamic tautomerism and possess divalent N(I) character. Quantum chemical analysis reveals that these compounds can exist in multiple isomeric structures with slight energy differences, influencing their electron distribution and protonation energy. This behavior suggests potential applications in designing molecules with specific electronic properties for use in electronic materials or as ligands in coordination chemistry (Bhatia, Malkhede, & Bharatam, 2013).

Metal-Free Oxidative C–H Functionalization

A method for synthesizing biologically potent derivatives of N-(pyridin-2-yl)benzo[d]thiazol-2-amines through oxidative C–S bond formation has been developed, employing phenyliodine(III) bis(trifluoroacetate) as the oxidant. This process features a metal-free approach, broad substrate scope, short reaction times, and simple purification, hinting at its utility in synthesizing various heterocyclic compounds for potential applications in medicinal chemistry and drug development (Mariappan, Rajaguru, Roja, Muthusubramanian, & Bhuvanesh, 2016).

Electrochromic Materials

The thiadiazolo[3,4-c]pyridine unit, an analog to benzothiadiazole, exhibits superior electron-accepting ability and has been explored in the design of donor-acceptor-type electrochromic polymers. These materials, such as poly(4,7-di(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine), offer a lower bandgap and improved redox activity and stability, making them promising for applications in smart windows and displays (Ming, Zhen, Lin, Zhao, Xu, & Lu, 2015).

Solvent-Free Synthesis of Heterocycles

A novel protocol for synthesizing benzoxazoles, benzothiazoles, benzimidazoles, and oxazolo[4,5-b]pyridines has been developed, utilizing Bi(III) salts as catalysts under solvent-free conditions. This method highlights the potential for green chemistry approaches in the synthesis of complex heterocyclic systems, which could find applications in pharmaceuticals, agrochemicals, and materials science (Mohammadpoor-Baltork, Khosropour, & Hojati, 2007).

Mecanismo De Acción

Target of Action

The primary target of TCMDC-124550 is the protein kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .

Mode of Action

TCMDC-124550 interacts with PfCLK3, inhibiting its function . The inhibition of PfCLK3 disrupts the regulation of malarial parasite RNA splicing, which is crucial for the survival of the parasite .

Biochemical Pathways

The inhibition of PfCLK3 by TCMDC-124550 affects the RNA splicing pathway in the malarial parasite . This disruption in RNA splicing affects the parasite’s ability to produce essential proteins, leading to its death .

Pharmacokinetics

It has been suggested that tcmdc-124550 has promising lead compound properties for the development of new antimalarials .

Result of Action

The result of TCMDC-124550’s action is the death of the malarial parasite . By inhibiting PfCLK3 and disrupting RNA splicing, TCMDC-124550 prevents the parasite from producing essential proteins, leading to its death .

Action Environment

The action of TCMDC-124550 is influenced by the biological environment of the malarial parasite. Factors such as the parasite’s stage of development and the presence of other antimalarial drugs can influence the efficacy of TCMDC-124550 . .

Propiedades

IUPAC Name |

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4O2S2/c1-2-4-17-9(3-1)11-7-23-15(19-11)20-16-18-10-5-12-13(22-8-21-12)6-14(10)24-16/h1-7H,8H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGZXMJKDIJLNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC4=NC(=CS4)C5=CC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

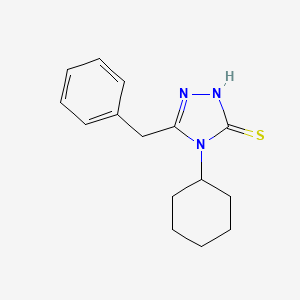

![(Z)-2-cyano-3-[3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2841187.png)

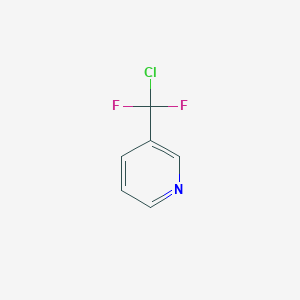

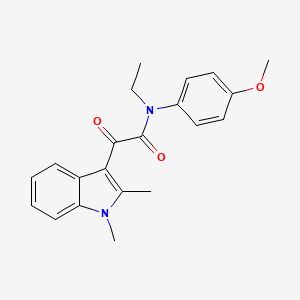

![3-benzyl-9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2841192.png)

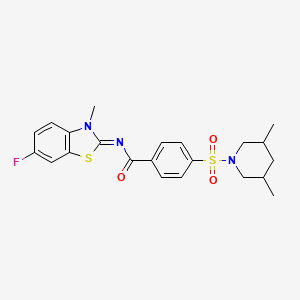

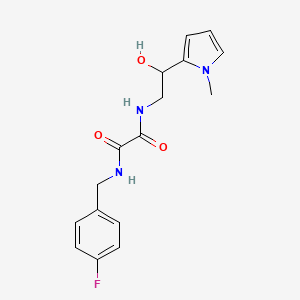

![Ethyl 3-(2-chloropyridin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B2841194.png)

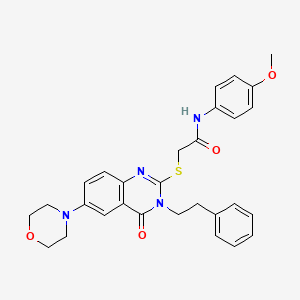

![Ethyl 5-(4-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2841195.png)

![9-cyclohexyl-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2841201.png)

![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonic acid](/img/structure/B2841202.png)